REACTION_CXSMILES
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[CH3:1][CH:2]([CH:5]([CH3:11])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH:3]=O.[CH:12](=[O:15])[CH2:13][CH3:14]>>[CH3:14][CH:13]([CH2:3][CH:2]([CH3:1])[CH:5]([CH3:11])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH:12]=[O:15]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC(C=O)C(CC(C)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
C(CC)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the compound was obtained in the form of a diastereomeric mixture
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Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CC(C(CC(C)(C)C)C)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |